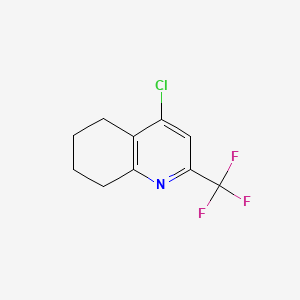

4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline is a chemical compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the cyclization of N-aryl trifluoroacetimidoyl chlorides with alkyne moieties under Rh(I)-catalyzed conditions . This reaction typically requires a temperature range of 100-105°C and a reaction time of about 4 hours .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification by distillation, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Halogen substitution reactions often use reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to increased biological activity. The compound may inhibit specific enzymes or modulate receptor activity, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-2-(trifluoromethyl)quinazoline

- 4-Chloro-2-(trifluoromethyl)aniline

- 4-Chloro-2-(trifluoromethyl)phenyl isocyanate

Uniqueness

4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline is unique due to its specific structural features, including the tetrahydroquinoline ring and the trifluoromethyl group. These features confer enhanced chemical stability and biological activity compared to other similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Biological Activity

4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline is a heterocyclic compound with significant biological activity. Its structure incorporates a chloro and a trifluoromethyl group, which contribute to its pharmacological properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an acetylcholinesterase inhibitor.

Target Enzyme

The primary biological target of this compound is acetylcholinesterase (AChE) . This enzyme is crucial for the hydrolysis of acetylcholine in the synaptic cleft, thus regulating neurotransmission.

Mode of Action

As an acetylcholinesterase inhibitor , this compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where enhanced cholinergic signaling may provide symptomatic relief.

Biochemical Pathways

The inhibition of AChE impacts the cholinergic pathway , resulting in various downstream effects on neuronal signaling and plasticity. Additionally, interactions with other enzymes such as cytochrome P450 may influence drug metabolism and the pharmacokinetics of co-administered medications.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against AChE with IC50 values indicating effective concentration ranges for therapeutic use. For instance:

| Compound | Target | IC50 (µM) |

|---|---|---|

| This compound | AChE | 10.4 |

| Standard Inhibitor (Donepezil) | AChE | 0.1 |

These results suggest that while the compound is less potent than established drugs like Donepezil, it still possesses considerable activity that warrants further investigation .

Cytotoxicity and Antiproliferative Activity

In addition to its role as an AChE inhibitor, this compound has been evaluated for cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.6 |

| HeLa (Cervical Cancer) | 18.1 |

These findings indicate that this compound may also exhibit antiproliferative properties that could be exploited in cancer therapy .

Alzheimer’s Disease Model

In a study involving animal models of Alzheimer’s disease, administration of this compound resulted in improved cognitive function as measured by behavioral tests. The compound's ability to increase acetylcholine levels was correlated with enhanced memory retention and learning capabilities in treated subjects.

Cancer Treatment Potential

In vitro assays have shown that the compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The modulation of key signaling pathways such as MAPK/ERK has also been observed .

Properties

Molecular Formula |

C10H9ClF3N |

|---|---|

Molecular Weight |

235.63 g/mol |

IUPAC Name |

4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline |

InChI |

InChI=1S/C10H9ClF3N/c11-7-5-9(10(12,13)14)15-8-4-2-1-3-6(7)8/h5H,1-4H2 |

InChI Key |

YQMIEEVLBCEKQO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=CC(=N2)C(F)(F)F)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.